molecular formula C9H9BrO3 B1290266 6-Bromo-3-methoxy-2-methylbenzoic acid CAS No. 55289-17-3

6-Bromo-3-methoxy-2-methylbenzoic acid

Cat. No. B1290266
CAS RN: 55289-17-3
M. Wt: 245.07 g/mol
InChI Key: YCCRLMJCFUNZNA-UHFFFAOYSA-N
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Description

6-Bromo-3-methoxy-2-methylbenzoic acid is a chemical compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 6-Bromo-3-methoxy-2-methylbenzoic acid consists of a benzene ring substituted with a bromo group (Br), a methoxy group (OCH3), and a methyl group (CH3) at positions 6, 3, and 2 respectively . The carboxylic acid group (COOH) is attached to the benzene ring .


Physical And Chemical Properties Analysis

6-Bromo-3-methoxy-2-methylbenzoic acid is a solid substance . It has a molecular weight of 245.07 . The predicted boiling point is 347.8±42.0 °C and the predicted density is 1.546±0.06 g/cm3 .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 6-Bromo-3-methoxy-2-methylbenzoic acid is utilized as a building block for the synthesis of diverse biologically active molecules. Its bromo and methoxy groups are particularly useful in facilitating further chemical modifications, such as Suzuki coupling reactions, which are pivotal in creating complex pharmaceutical compounds .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. The presence of a bromine atom makes it a good candidate for nucleophilic substitution reactions, allowing for the introduction of various functional groups that can lead to the development of new organic compounds with potential applications in different industries .

Industrial Applications

While specific industrial applications of 6-Bromo-3-methoxy-2-methylbenzoic acid are not extensively documented, similar brominated aromatic compounds are often used in the manufacture of dyes, pigments, and flame retardants due to their stability and reactivity .

Analytical Chemistry

In analytical chemistry, derivatives of benzoic acid like 6-Bromo-3-methoxy-2-methylbenzoic acid can be used as standards or reagents in chromatographic analysis and other quantitative methods to determine the presence of specific compounds within a mixture .

Environmental Science

The environmental impact of brominated compounds is a subject of research6-Bromo-3-methoxy-2-methylbenzoic acid could potentially be used in studies related to the environmental fate of brominated organic chemicals, which are known to be persistent in the environment .

Material Science

In material science, the brominated aromatic structure of 6-Bromo-3-methoxy-2-methylbenzoic acid may be explored for the development of new polymeric materials, especially in the context of creating flame-retardant polymers .

Biochemistry Research

Biochemists may investigate 6-Bromo-3-methoxy-2-methylbenzoic acid as a precursor for biochemical probes or as a moiety in the modification of peptides and proteins, which can be used to study biological processes or as part of drug discovery efforts .

Pharmacology

In pharmacology, the compound’s potential to serve as a precursor in the synthesis of various pharmacologically active agents is of interest. It could be used to develop new drug candidates, especially in the areas targeting bromine’s role in biological systems .

Safety And Hazards

6-Bromo-3-methoxy-2-methylbenzoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-bromo-3-methoxy-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-5-7(13-2)4-3-6(10)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCRLMJCFUNZNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90605124
Record name 6-Bromo-3-methoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methoxy-2-methylbenzoic acid

CAS RN

55289-17-3
Record name 6-Bromo-3-methoxy-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55289-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-3-methoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90605124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-methoxy-2-methylbenzoic acid
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